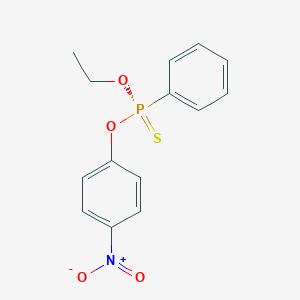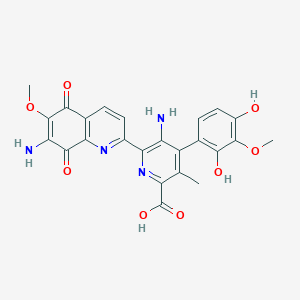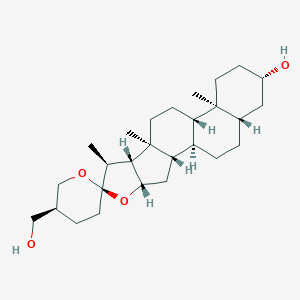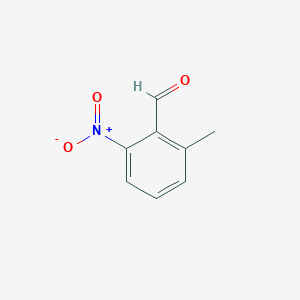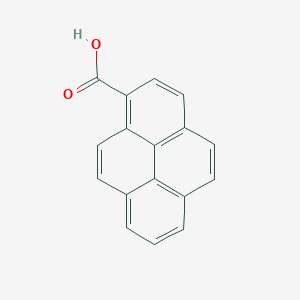
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known as MNPO, is a chemical compound with potential applications in scientific research. This compound is a derivative of hydrazine and has a naphthalene ring and an oxazoline ring attached to it. The unique structure of MNPO makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully understood, but it is thought to involve the inhibition of enzyme activity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to bind to the active site of certain enzymes, which prevents them from functioning properly. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in lab experiments is its ability to inhibit enzyme activity. This can be useful for studying the function of specific enzymes and developing new drugs. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is its potential toxicity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to be toxic to certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. One potential area of research is the development of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)--based drugs for the treatment of inflammation and cancer. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- could be used as a tool for studying protein structure and function. Further research is needed to fully understand the mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves several steps. The first step is the condensation of 1-naphthylhydrazine with ethyl oxazoline-2-carboxylate to form the intermediate compound, which is then reacted with methyl iodide to produce Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. The overall synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used in various scientific research applications, including the study of enzyme activity, protein structure, and drug design. It has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used as a fluorescent probe for studying protein structure and function.
Propiedades
Número CAS |
102570-92-3 |
|---|---|
Nombre del producto |
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- |
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,15,16) |
Clave InChI |
QCBGEUKXRMTDTA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
SMILES canónico |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Sinónimos |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
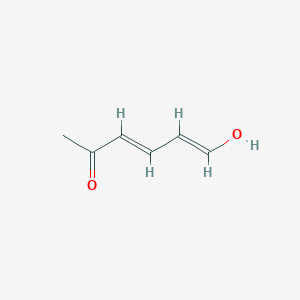

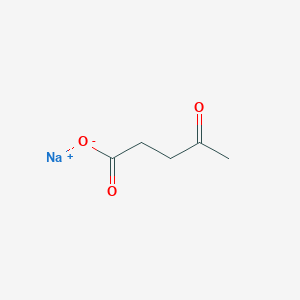
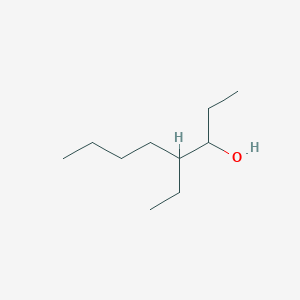
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)

